endo-BCN-PEG2-amido-C6-NHS ester endo-BCN-PEG2-amido-C6-NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196392
InChI: InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21?
SMILES:
Molecular Formula: C26H37N3O9
Molecular Weight: 535.6 g/mol

endo-BCN-PEG2-amido-C6-NHS ester

CAS No.:

Cat. No.: VC16196392

Molecular Formula: C26H37N3O9

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

endo-BCN-PEG2-amido-C6-NHS ester -

Specification

Molecular Formula C26H37N3O9
Molecular Weight 535.6 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Standard InChI InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21?
Standard InChI Key HSFACMSIKKWASM-WCRBZPEASA-N
Isomeric SMILES C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Canonical SMILES C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Introduction

Chemical Structure and Functional Attributes

Core Structural Components

Endo-BCN-PEG2-amido-C6-NHS ester is characterized by a modular architecture designed for controlled reactivity and biocompatibility:

  • Endo-BCN Group: The bicyclo[6.1.0]non-4-yn-9-yl moiety exhibits high strain energy, enabling rapid cycloaddition with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction proceeds without copper catalysts, minimizing cytotoxicity in biological systems .

  • PEG2 Spacer: A short polyethylene glycol chain (two ethylene glycol units) enhances aqueous solubility and reduces nonspecific interactions, critical for maintaining biomolecular functionality .

  • Amido-C6 Linker: A hexyl amido group provides a six-carbon spacer, balancing flexibility and stability in conjugated complexes .

  • NHS Ester: The N-hydroxysuccinimide ester reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, enabling covalent attachment to biomolecules .

Table 1: Physicochemical Properties of Endo-BCN-PEG2-Amido-C6-NHS Ester

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>30</sub>N<sub>2</sub>O<sub>8</sub>
Molecular Weight450.5 g/mol
CAS Number1314639-16-1
Purity≥94%
Storage Conditions-20°C in anhydrous conditions

Synthesis and Analytical Characterization

Synthetic Pathway

While detailed synthetic protocols are proprietary, the general strategy involves sequential coupling reactions:

  • BCN Activation: The endo-BCN group is functionalized with a PEG spacer via ether or ester linkages, often using carbodiimide-based coupling agents .

  • Amido Linker Incorporation: A hexanoic acid derivative is conjugated to the PEG terminus, introducing the amido-C6 moiety .

  • NHS Ester Formation: The terminal carboxyl group is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC), yielding the NHS ester .

Quality Control

Analytical techniques such as HPLC (high-performance liquid chromatography) and LC-MS (liquid chromatography-mass spectrometry) ensure purity ≥94% . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the presence of characteristic BCN and NHS ester peaks .

Mechanism of Action and Reactivity

Dual Reactivity for Sequential Conjugation

The compound enables two orthogonal reactions:

  • Primary Amine Labeling: The NHS ester reacts with amine-containing biomolecules (e.g., lysine residues) at pH 7–9, forming stable amide bonds .

  • Azide Cycloaddition: The endo-BCN group undergoes SPAAC with azide-functionalized molecules (k ≈ 1–10 M<sup>−1</sup>s<sup>−1</sup>), producing triazole-linked conjugates .

Kinetic and Thermodynamic Considerations

  • SPAAC Efficiency: The endo-BCN configuration exhibits faster azide reactivity compared to exo-BCN isomers due to reduced steric hindrance .

  • PEG Solubilization: The PEG spacer increases hydration, preventing aggregation during conjugation reactions .

Applications in Biotechnology and Medicine

Targeted Drug Delivery Systems

Endo-BCN-PEG2-amido-C6-NHS ester facilitates the development of antibody-drug conjugates (ADCs). For example:

  • Cancer Therapeutics: Monoclonal antibodies are NHS-labeled and subsequently conjugated to azide-functionalized cytotoxic agents via BCN-azide cycloaddition, enabling tumor-specific drug delivery .

Diagnostic Assays

  • Fluorescent Probes: Proteins labeled with NHS ester-reactive fluorophores are conjugated to azide-modified antibodies, enhancing signal specificity in immunofluorescence assays .

Biomaterial Engineering

  • Hydrogel Functionalization: Azide-containing hydrogels are modified with BCN-conjugated peptides to create bioactive scaffolds for tissue engineering .

Comparative Analysis with Analogous Reagents

Table 2: Comparison of Endo-BCN-PEG2-Amido-C6-NHS Ester with Related Compounds

CompoundFunctional GroupsReactivity ProfileApplications
Endo-BCN-PEG2-NHS EsterBCN, NHS esterDirect amine labelingProtein immobilization
DBCO-PEG4-NHS EsterDibenzocyclooctyne, NHS esterFaster SPAAC (k ≈ 10 M<sup>−1</sup>s<sup>−1</sup>)In vivo imaging
Azido-PEG3-NHS EsterAzide, NHS esterCuAAC-dependent conjugationNucleic acid labeling
SupplierQuantityPrice (USD)Purity
BroadPharm50 mg$33097%
AxisPharm100 mg$48094%
CD Bioparticles250 mg$1,10094%

Challenges and Future Directions

Limitations

  • Hydrolysis Sensitivity: The NHS ester is prone to hydrolysis in aqueous buffers, necessitating anhydrous storage and rapid use post-reconstitution .

  • Steric Hindrance: Bulky biomolecules may limit access to the BCN group, reducing conjugation efficiency .

Innovations in Bioconjugation

  • Photoactivatable BCN Derivatives: Spatiotemporal control over conjugation using light-sensitive protecting groups .

  • Branching PEG Spacers: Multi-arm PEG architectures to enhance multivalent conjugation .

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